

Structure-property relationships of polyimides from various dianhydrides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Carbonyldiphthalic anhydride*

Cat. No.: *B1265871*

[Get Quote](#)

A Comprehensive Guide to the Structure-Property Relationships of Polyimides from Various Dianhydrides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are intrinsically linked to their molecular structure, which can be systematically tailored by selecting specific dianhydride and diamine monomers. This guide provides a detailed comparison of polyimides derived from various dianhydrides, supported by experimental data, to elucidate the critical structure-property relationships for researchers, scientists, and professionals in drug development and materials science.

The architecture of the dianhydride monomer plays a pivotal role in dictating the final properties of the polyimide. Factors such as rigidity, flexibility, and the presence of specific functional groups within the dianhydride structure significantly influence the polymer's thermal, mechanical, and electrical characteristics.

The Influence of Dianhydride Structure on Polyimide Properties

The properties of polyimides can be dramatically altered by minor variations in the structure of the dianhydride and diamine components.^[1] Aromatic polyimides, for instance, are known for their remarkable thermal and chemical properties which are greatly influenced by their precursors.^[2]

Aromatic dianhydrides with rigid structures are utilized to enhance the heat resistance and mechanical properties of polyimide films.^[3] In contrast, cycloaliphatic dianhydrides are employed to improve optical properties by mitigating the charge transfer complex (CTC) effect.^[3] The introduction of flexible linkages, such as ether groups, into the dianhydride can enhance solubility and processability, though sometimes at the expense of thermal stability. Conversely, rigid and planar dianhydride structures tend to produce polyimides with higher glass transition temperatures (T_g) and improved mechanical strength due to increased chain packing and intermolecular interactions.^{[4][5]}

The presence of bulky substituents or non-planar backbones in the dianhydride can disrupt chain packing, leading to increased solubility and lower dielectric constants, which is advantageous for microelectronics applications.^[6] For example, the incorporation of fluorine-containing groups like hexafluoroisopropylidene (6FDA) into the dianhydride is a well-established strategy to decrease the dielectric constant and improve optical transparency.^{[4][6]}
^[7]

Comparative Performance Data

The following tables summarize the quantitative data on the thermal, mechanical, and dielectric properties of polyimides synthesized from a selection of common dianhydrides. The data is compiled from various studies to provide a comparative overview.

Table 1: Thermal Properties of Polyimides from Various Dianhydrides

Dianhydride	Diamine	Glass Transition Temperature (Tg) (°C)	5% Weight Loss Temperature (Td5%) (°C)	Reference
PMDA	ODA	302	>500	[8]
BTDA	ODA	276	>500	[8]
BPDA	ODA	290	>500	[8]
6FDA	ODA	240	521	[6]
BPADA	DD1	22-25	330-380	[4][5]
ODPA	DD1	13	330-380	[4][5]
BPDA	DD1	22-25	330-380	[4][5]
6FDA	DD1	22-25	330-380	[4][5]
DPPD	MBDAM	369	>493	[9][10]
DPPD	HFI	>336	>493	[9][10]
DPPD	BAPHF	338	>493	[9][10]

PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; 6FDA: 4,4'- (Hexafluoroisopropylidene)diphthalic anhydride; BPADA: 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride); ODPA: 4,4'-Oxydiphthalic anhydride; DPPD: 3,8-Diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline; DD1: Biobased aliphatic dimer diamine; MBDAM, HFI, BAPHF: Specific aromatic diamines.

Table 2: Mechanical Properties of Polyimides from Various Dianhydrides

Dianhydride	Diamine	Tensile Strength (MPa)	Tensile Modulus (GPa)	Elongation at Break (%)	Reference
PMDA	ODA	-	3.42	2.82	[8]
BTDA	ODA	114.19	3.23	3.58	[8]
BPDA	ODA	-	-	-	[8]
DPPD	MBDAM	62	1.29	-	[9]
DPPD	HFI	42-62	1.20-1.30	-	[9]
DPPD	BAPHF	42-62	1.20-1.30	-	[9]
TAHQ	Various	42.0–83.8	2.5–4.7	2.1–5.4	[11]
PAHP	Various	42.0–83.8	2.5–4.7	2.1–5.4	[11]

TAHQ: bis(trimellitic acid anhydride) phenyl ester; PAHP: bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate.

Table 3: Dielectric Properties of Polyimides from Various Dianhydrides

Dianhydride	Diamine	Dielectric Constant (at 1 MHz)	Dielectric Loss (at 1 MHz)	Reference
PMDA	ODA	>BTDA-PI	>BTDA-PI	[8]
BTDA	ODA	BPDA-PI	BPDA-PI	[8]
BPDA	ODA			[8]
6FDA	HFBODA	2.63 (at 10 GHz)	3.72×10^{-3} (at 10 GHz)	[6]
BPADA	HFBODA	-	2.30×10^{-3} (at 10 GHz)	[6]
DAFD	Various	2.78 - 3.38	-	[12]

HFBODA: 4,4'-(3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy)dianiline; DAFD: 9,9-di[4-(3,4-dicarboxyphenoxy)phenylene]-4,5-diazafluorenedianhydride.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following sections outline the typical protocols for key characterization techniques used to evaluate polyimide properties.

Polyimide Synthesis: Two-Step Polycondensation

The most common method for synthesizing polyimides is a two-step process.[\[1\]](#)

- Poly(amic acid) Formation: A dianhydride and a diamine are reacted in a 1:1 molar ratio in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under a nitrogen atmosphere.[\[1\]](#)[\[13\]](#) The reaction is typically stirred for several hours to form a viscous poly(amic acid) solution.
- Imidization: The poly(amic acid) precursor is then converted to the final polyimide through either thermal or chemical imidization.
 - Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner, often with final temperatures exceeding 300°C, to facilitate the cyclodehydration process.[\[1\]](#)
 - Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution to induce cyclization at lower temperatures.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimides.[\[14\]](#)

- Procedure: A small sample (typically 5-10 mg) is placed in a TGA instrument. The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[\[15\]](#) The weight loss of

the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs ($T_{d5\%}$) is often reported as the onset of decomposition.

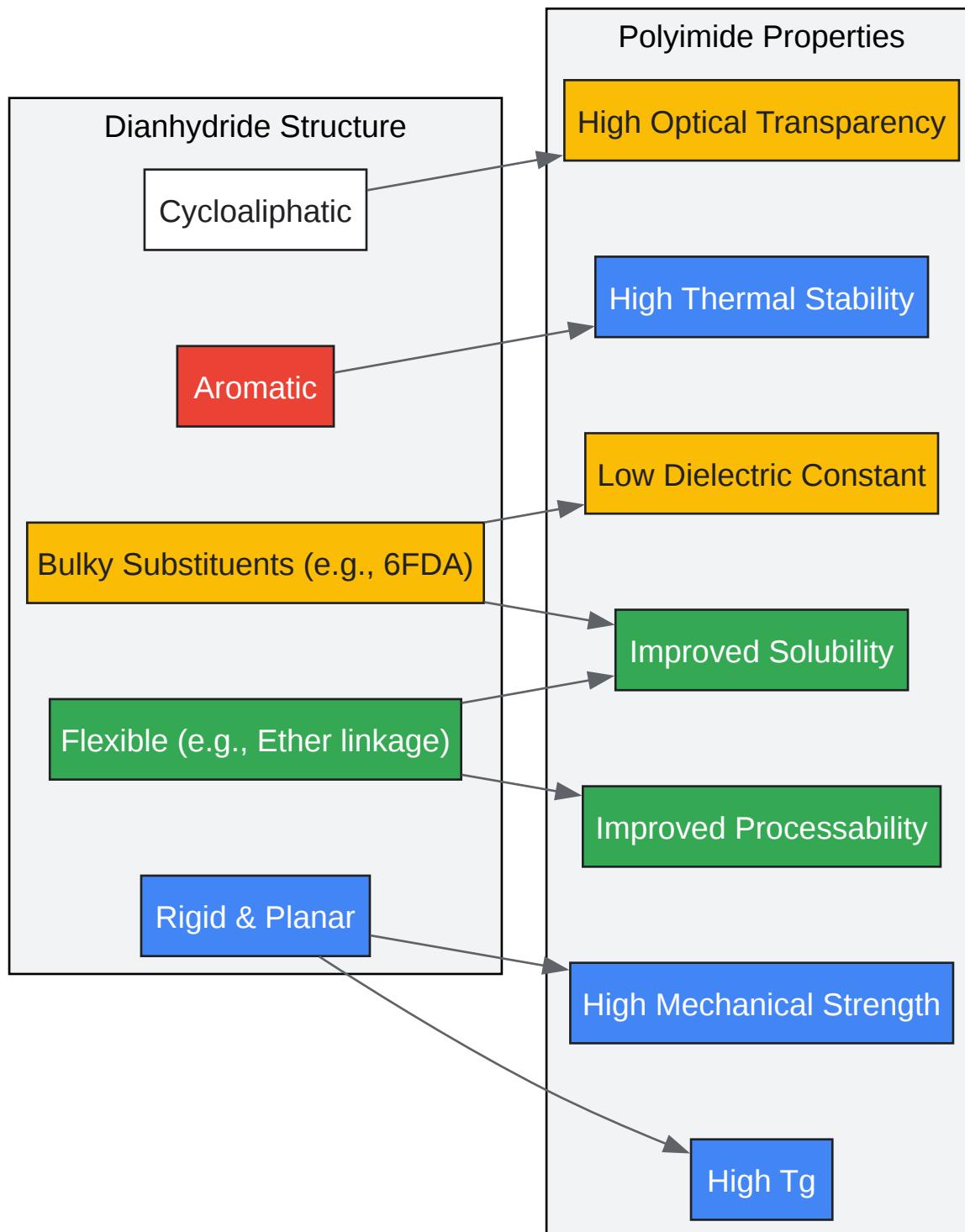
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (T_g) of the polyimides.[14]

- Procedure: A small, encapsulated sample (typically 5-10 mg) is subjected to a controlled temperature program in a DSC instrument.[15] This usually involves a heat-cool-heat cycle to erase the thermal history of the polymer. The sample is heated at a specific rate (e.g., 10°C/min) under a nitrogen atmosphere. The T_g is identified as a step change in the heat flow curve during the second heating scan.

Mechanical Testing

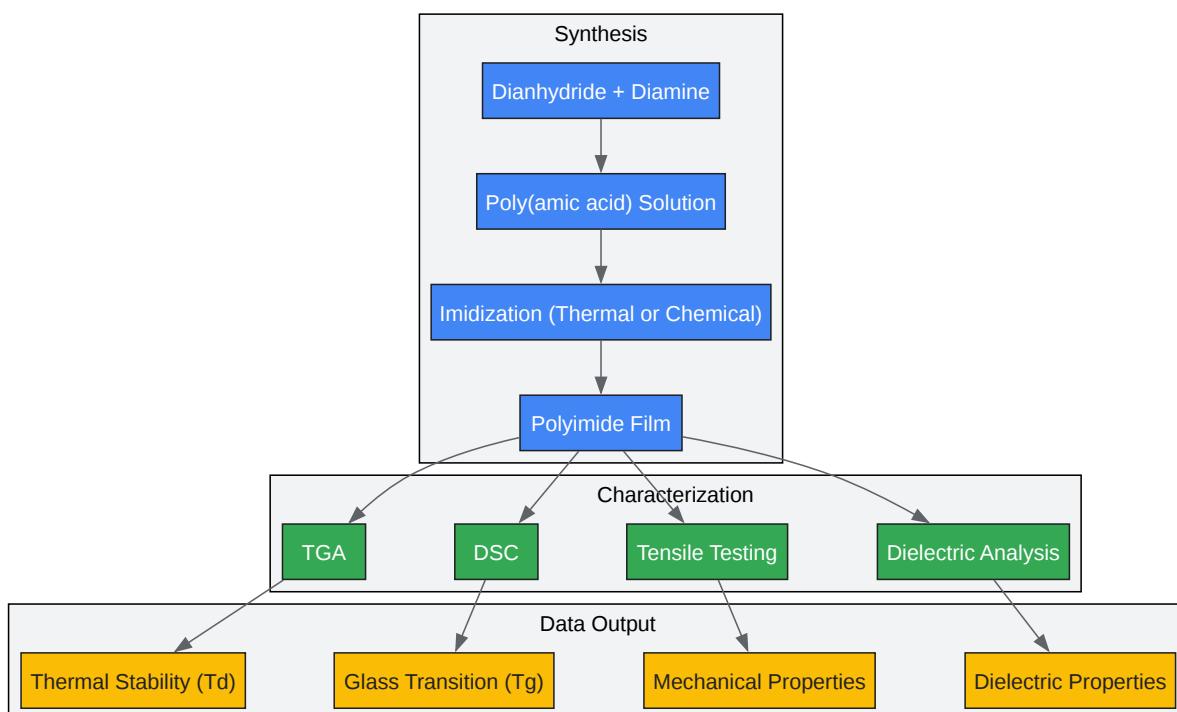
Tensile Testing: The mechanical properties of polyimide films, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine (UTM).

- Procedure: The polyimide films are cut into a specific shape (e.g., dumbbell-shaped) according to a standard such as ASTM D882. The dimensions of the specimen are measured precisely. The sample is then clamped into the grips of the UTM and pulled at a constant crosshead speed until it fractures.[15] The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.


Dielectric Analysis

Dielectric Spectroscopy: The dielectric constant and dielectric loss of polyimide films are measured over a range of frequencies using a dielectric analyzer.

- Procedure: A thin film sample is placed between two electrodes to form a capacitor. An alternating electric field is applied across the sample, and the resulting capacitance and conductance are measured at various frequencies. The dielectric constant and dielectric loss are then calculated from these measurements.


Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships between dianhydride structure and polyimide properties, as well as the experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between dianhydride structure and polyimide properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for polyimide synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. commons.und.edu [commons.und.edu]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendants ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 12. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [\[pubs.rsc.org\]](http://pubs.rsc.org)
- 13. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 14. azom.com [azom.com]
- 15. 14.139.213.3:8080 [14.139.213.3:8080]
- To cite this document: BenchChem. [Structure-property relationships of polyimides from various dianhydrides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265871#structure-property-relationships-of-polyimides-from-various-dianhydrides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com